Molecular Structure and Conformation of Diethylamino-Methylamino-s-Triazines
Molecular Structure and Conformation of Diethylamino-Methylamino-s-Triazines
This guide provides an in-depth technical analysis of the molecular structure and conformational dynamics of diethylamino-methylamino-s-triazines . It focuses on the interplay between electronic conjugation, steric hindrance, and hydrogen bonding that dictates the 3D architecture of these molecules.
Executive Summary
The diethylamino-methylamino-s-triazine scaffold represents a specific class of 1,3,5-triazine derivatives characterized by an asymmetric substitution pattern: a bulky, tertiary diethylamino group and a smaller, secondary methylamino group. This asymmetry creates a unique conformational landscape where the "amidine-like" resonance of the s-triazine ring competes with steric repulsion.
Understanding these dynamics is critical for:
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Drug Design: Optimizing receptor binding affinity where planar vs. twisted conformations determine efficacy.
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Agrochemical Stability: Predicting hydrolytic stability and metabolic degradation pathways (e.g., N-dealkylation).
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Material Science: Controlling supramolecular assembly via hydrogen bonding networks.
Electronic Structure and Resonance
The s-triazine (1,3,5-triazine) core is an electron-deficient aromatic heterocycle. When substituted with amino groups, the lone pair electrons on the exocyclic nitrogen atoms participate in strong
The Amidine Character
The C-N exocyclic bonds exhibit partial double-bond character due to resonance. This restricts rotation, leading to distinct rotamers observable by NMR.[1]
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Diethylamino Group: Being a tertiary amine, it acts as a strong electron donor (
effect) but lacks a proton for hydrogen bonding. The two ethyl chains introduce significant steric bulk. -
Methylamino Group: Being a secondary amine, it donates electrons but also possesses an N-H proton, allowing for intramolecular or intermolecular hydrogen bonding.
Resonance Visualization
The following diagram illustrates the resonance contributors that enforce planarity and restrict rotation.
Figure 1: Resonance structures showing electron donation from exocyclic amines into the electron-deficient triazine ring, increasing the C-N bond order.
Conformational Analysis
The conformation is defined by the torsion angles around the exocyclic C-N bonds.
Rotational Barriers
The barrier to rotation (
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Methylamino Group: Can adopt syn or anti conformations relative to the adjacent ring nitrogen. The anti rotamer is often favored to minimize repulsion between the methyl group and the ring nitrogen lone pair, though intramolecular H-bonding can stabilize the syn form if a suitable acceptor (like a ring substituent) is present.
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Diethylamino Group: The two ethyl groups create a "propeller" or "geared" effect. To minimize steric clash with the ring nitrogens, the ethyl groups often rotate out of the aromatic plane, breaking perfect planarity but maintaining conjugation.
Steric vs. Electronic Conflict
A critical structural feature is the competition between:
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Electronic Conjugation: Favors a planar (
torsion) geometry to maximize orbital overlap. -
Steric Repulsion: The ethyl groups of the diethylamino moiety clash with the ring nitrogens, favoring a twisted geometry.
Result: The molecule typically adopts a compromised, slightly twisted conformation for the diethylamino group, while the methylamino group remains largely planar.
Experimental Characterization Protocols
To validate the structure and conformation, a combination of X-ray crystallography and Dynamic NMR (DNMR) is required.
Protocol: Variable Temperature (VT) NMR
This protocol determines the rotational energy barrier (
Reagents & Equipment:
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High-field NMR Spectrometer (500 MHz+).
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Solvent:
(for ambient), or (for high temp). -
Target Compound: Purified Diethylamino-methylamino-s-triazine.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of deuterated solvent.
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Low-Temperature Acquisition: Cool the probe to -40°C. Acquire
and spectra. Look for signal splitting of the N-alkyl groups (decoalescence), indicating "frozen" rotamers. -
Stepwise Heating: Increase temperature in 10°C increments up to 120°C (solvent permitting).
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Coalescence Point (
): Identify the temperature where the split signals merge into a single broad peak. -
Calculation: Use the Eyring equation to calculate
: Where is in Kelvin and is the peak separation in Hz at the slow exchange limit.
Protocol: Single Crystal X-Ray Diffraction
Objective: Determine the solid-state conformation and intermolecular H-bonding networks.
Crystallization Strategy:
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Solvent System: Slow evaporation from Ethanol/Water (9:1) or Vapor Diffusion using Methanol (solvent) and Hexane (antisolvent).
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Data Collection: Collect at low temperature (100 K) to reduce thermal motion of the flexible ethyl chains.
Key Parameters to Extract:
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Torsion Angles:
. -
Pyramidalization: Deviation of the exocyclic nitrogen from planarity (sum of bond angles around N).
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H-Bond Geometry: Distance and angle of
.
Quantitative Data Summary
| Parameter | Methylamino Group | Diethylamino Group |
| Hybridization | ||
| H-Bond Capability | Donor (N-H) & Acceptor | Acceptor only (Sterically hindered) |
| Rotational Barrier | ~16-18 kcal/mol | ~14-16 kcal/mol |
| Dominant Effect | H-bonding / Conjugation | Steric Bulk / Hydrophobicity |
| Major Rotamers | syn / anti | geared (propeller-like) |
Structural Logic & Pathways
The following diagram details the logical flow from molecular substitution to macroscopic property, utilizing Graphviz.
Figure 2: Causal relationship between substituent nature, fundamental physical forces, and resulting conformational properties.
References
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Restricted Rotations in 4,6-bis- and 2,4,6-tris-(N,N-dialkylamino)-s-triazines. ResearchGate. Available at: [Link]
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Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. National Institutes of Health (PMC). Available at: [Link]
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Role of hydrogen bonding in the formation of glasses by small molecules: a triazine case study. Royal Society of Chemistry. Available at: [Link]
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Crystal structure of 2-chloro-4,6-bis(diisopropylamino)-s-triazine. ResearchGate. Available at: [Link]
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2-Chloro-4-methylamino-6-ethylamino-s-triazine Properties. US EPA CompTox Chemicals Dashboard. Available at: [Link]
